![molecular formula C9H10N2O2 B13771424 2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B13771424.png)
2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are key components in many pharmaceuticals and agrochemicals. This compound features a benzimidazole core with methoxy and methyl substituents, which can influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol typically involves the cyclization of o-phenylenediamine derivatives with suitable carbonyl compounds. One common method is the reaction of 2-methoxy-5-methylbenzene-1,2-diamine with formic acid or formamide under acidic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time. The choice of solvents and purification methods is also crucial to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-methyl-1H-benzo[d]imidazol-1-ol.
Reduction: Formation of 2-methoxy-5-methyl-1,2-dihydro-1H-benzo[d]imidazol-1-ol.
Substitution: Formation of halogenated derivatives such as 2-methoxy-5-methyl-4-bromo-1H-benzo[d]imidazol-1-ol.
Applications De Recherche Scientifique
2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of agrochemicals and dyes due to its stable chemical structure.
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or altering their function. The methoxy and methyl groups can enhance its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-1H-benzo[d]imidazol-1-ol: Lacks the methyl group, which can affect its reactivity and biological activity.
5-Methyl-1H-benzo[d]imidazol-1-ol: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
2-Hydroxy-5-methyl-1H-benzo[d]imidazol-1-ol: The hydroxyl group can significantly alter its chemical properties compared to the methoxy derivative.
Uniqueness
2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol is unique due to the presence of both methoxy and methyl groups, which can synergistically enhance its chemical stability, reactivity, and biological activity. These substituents can also influence its pharmacokinetic properties, making it a valuable compound in drug development and other applications.
Propriétés
Formule moléculaire |
C9H10N2O2 |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
1-hydroxy-2-methoxy-5-methylbenzimidazole |
InChI |
InChI=1S/C9H10N2O2/c1-6-3-4-8-7(5-6)10-9(13-2)11(8)12/h3-5,12H,1-2H3 |
Clé InChI |
ZMPJWELKNGCYPS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(C(=N2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


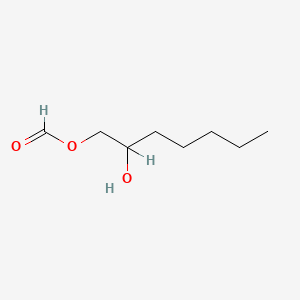
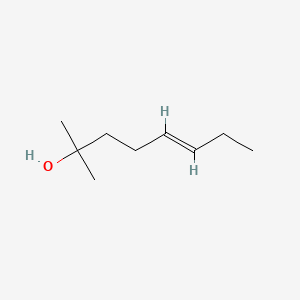
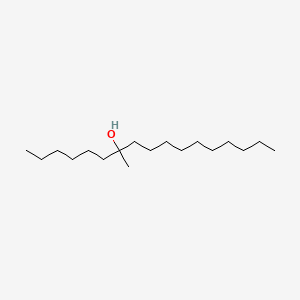
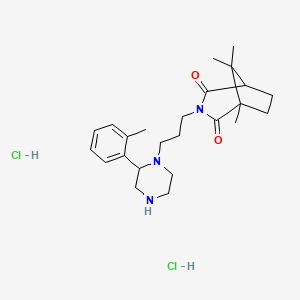

![1-Butanesulfonic acid, 4-[(4-amino-3-methylphenyl)(1-methylethyl)amino]-](/img/structure/B13771407.png)
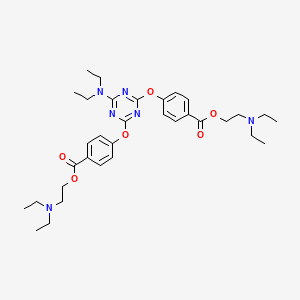

![4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl 2-hydroxypropanoate](/img/structure/B13771417.png)
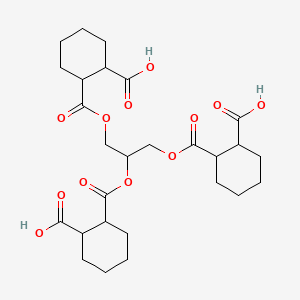
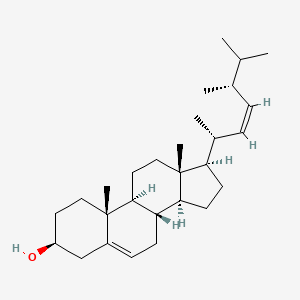
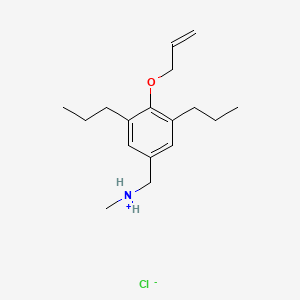
![(R,E)-benzhydryl 3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-7-(p-tolylthioimino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13771434.png)

